1-(p-Chlorophenyl)cyclopentanemethanol
Overview
Description
1-(p-Chlorophenyl)cyclopentanemethanol, also known as Carisoprodol, is a central nervous system (CNS) depressant that is commonly used as a muscle relaxant. It has a molecular formula of C12H15ClO and a molecular weight of 210.7 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(p-Chlorophenyl)cyclopentanemethanol consists of a cyclopentane ring attached to a methanol group and a p-chlorophenyl group .Physical And Chemical Properties Analysis
1-(p-Chlorophenyl)cyclopentanemethanol has a density of 1.158g/cm3 and a boiling point of 314.3ºC at 760 mmHg . The compound is also combustible .Scientific Research Applications
Environmental Impact and Degradation
1-(p-Chlorophenyl)cyclopentanemethanol, due to its structural similarities with chlorophenol compounds, can be examined for its environmental fate and degradation mechanisms. Chlorophenols (CPs) are widely recognized for their environmental persistence and potential toxicity, emphasizing the importance of understanding their behavior in various ecosystems. Research on CPs, including their degradation via zero valent iron and bimetallic systems, provides insights into potential pathways for mitigating the environmental impact of related compounds. This information is crucial for developing effective strategies to address the persistence of chlorinated organics in the environment (Gunawardana, Singhal, & Swedlund, 2011).
Toxicity and Ecological Risk Assessment
The ecological risks and toxic effects of chlorophenols, including compounds structurally related to 1-(p-Chlorophenyl)cyclopentanemethanol, have been extensively studied. These studies often focus on the toxicity of chlorophenols to aquatic organisms, highlighting the significance of suspended particles in modulating toxicity. Understanding these dynamics is crucial for assessing the ecological risks posed by chlorophenols and structurally related compounds in aquatic environments. The evidence suggests that pentachlorophenol (PCP), a compound with similarities to 1-(p-Chlorophenyl)cyclopentanemethanol, exhibits widespread pollution across various aquatic settings. This underscores the need for establishing appropriate regulatory standards to protect human health and aquatic life from the potential hazards of chlorophenols (Wang, Zhang, Xu, Cui, & Zhang, 2020).
Safety And Hazards
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGEFSYKNYYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001594 | |
Record name | [1-(4-Chlorophenyl)cyclopentyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Chlorophenyl)cyclopentanemethanol | |
CAS RN |
80866-79-1 | |
Record name | 1-(4-Chlorophenyl)cyclopentanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Chlorophenyl)cyclopentanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(4-Chlorophenyl)cyclopentyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-chlorophenyl)cyclopentanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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